

Laboratory Preparation of 2,4,4-Trimethylpentanal: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,4,4-Trimethylpentanal

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Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of **2,4,4-trimethylpentanal**. The primary method detailed is the oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol, a reliable and widely applicable method in organic synthesis. Two common and effective oxidation protocols, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented. These methods are favored for their mild reaction conditions and high selectivity, minimizing over-oxidation to the corresponding carboxylic acid. This document includes comprehensive experimental procedures, tables of quantitative data, and workflow diagrams to guide researchers in the successful preparation of **2,4,4-trimethylpentanal**.

Introduction

2,4,4-Trimethylpentanal is a branched-chain aldehyde of interest in various fields of chemical research, including the synthesis of fine chemicals and pharmaceutical intermediates. Its sterically hindered structure presents unique considerations in its synthesis. The two principal retrosynthetic pathways to **2,4,4-trimethylpentanal** involve the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethylpentan-1-ol. While hydroformylation is a powerful technique for the industrial-scale production of aldehydes, its requirement for high-

pressure reactors and specialized catalyst systems makes it less common in standard research laboratories.^{[1][2]} Conversely, the oxidation of primary alcohols is a fundamental and accessible transformation in laboratory settings.

This application note focuses on two well-established oxidation methods:

- **Swern Oxidation:** This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.^{[3][4]} It is known for its mild conditions and tolerance of a wide range of functional groups.^[3]
- **Dess-Martin Periodinane (DMP) Oxidation:** This protocol employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a selective and mild oxidation of primary alcohols to aldehydes at room temperature.^{[5][6]}

Both methods offer high yields and chemoselectivity, making them suitable for the preparation of **2,4,4-trimethylpentanal** in a research environment.

Physicochemical Properties of 2,4,4-Trimethylpentanal

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	^[7]
Molecular Weight	128.21 g/mol	^[7]
CAS Number	17414-46-9	^[7]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	^[8]
Density	Not available	^[8]

Experimental Protocols

Two alternative protocols for the oxidation of 2,4,4-trimethylpentan-1-ol to **2,4,4-trimethylpentanal** are provided below.

Protocol 1: Swern Oxidation of 2,4,4-Trimethylpentan-1-ol

This protocol is adapted from general Swern oxidation procedures.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity (for 10 mmol scale)	Supplier	Purity
2,4,4-Trimethylpentan-1-ol	C ₈ H ₁₈ O	130.23	1.30 g (10 mmol)	Commercially Available	≥98%
Oxalyl chloride	(COCl) ₂	126.93	1.1 mL (12.5 mmol)	Sigma-Aldrich	≥98%
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	1.8 mL (25 mmol)	Sigma-Aldrich	Anhydrous
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	7.0 mL (50 mmol)	Sigma-Aldrich	≥99%
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	~50 mL	Fisher Scientific	Anhydrous

Experimental Procedure

- Preparation of the Swern Reagent:
 - To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (30 mL).
 - Cool the flask to -78 °C using a dry ice/acetone bath.
 - Slowly add oxalyl chloride (1.1 mL, 12.5 mmol) to the stirred DCM.

- In a separate flame-dried flask, dissolve anhydrous DMSO (1.8 mL, 25 mmol) in anhydrous DCM (5 mL).
- Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -60 °C.
- Stir the resulting mixture at -78 °C for 30 minutes.
- Oxidation of the Alcohol:
 - Dissolve 2,4,4-trimethylpentan-1-ol (1.30 g, 10 mmol) in anhydrous DCM (10 mL).
 - Add the alcohol solution dropwise to the activated Swern reagent over 15 minutes, maintaining the temperature at -78 °C.
 - Stir the reaction mixture at -78 °C for 1 hour.
- Quenching and Work-up:
 - Add triethylamine (7.0 mL, 50 mmol) dropwise to the reaction mixture over 10 minutes, keeping the temperature at -78 °C.
 - After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
 - Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:

- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2,4,4-trimethylpentanal**.

Expected Yield

Yields for Swern oxidations are typically high, often in the range of 85-95%.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2,4,4-Trimethylpentan-1-ol

This protocol is based on general procedures for DMP oxidations.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity (for 10 mmol scale)	Supplier	Purity
2,4,4-Trimethylpentan-1-ol	C ₈ H ₁₈ O	130.23	1.30 g (10 mmol)	Commercially Available	≥98%
Dess-Martin Periodinane (DMP)	C ₁₃ H ₁₃ IO ₈	424.14	5.1 g (12 mmol)	Oakwood Chemical	≥97%
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	~50 mL	Fisher Scientific	Anhydrous
Sodium bicarbonate	NaHCO ₃	84.01	As needed	Fisher Scientific	Reagent Grade

Experimental Procedure

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4,4-trimethylpentan-1-ol (1.30 g, 10 mmol) and anhydrous dichloromethane (40 mL).

- Add solid sodium bicarbonate (1.7 g, 20 mmol) to the solution to buffer the reaction.
- Oxidation:
 - Add Dess-Martin periodinane (5.1 g, 12 mmol) to the stirred solution in one portion at room temperature.
 - Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Work-up:
 - Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
 - Stir the mixture vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with dichloromethane (2 x 20 mL).
 - Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
 - Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford pure **2,4,4-trimethylpentanal**.

Expected Yield

Dess-Martin oxidations typically provide high yields, generally in the range of 90-98%.

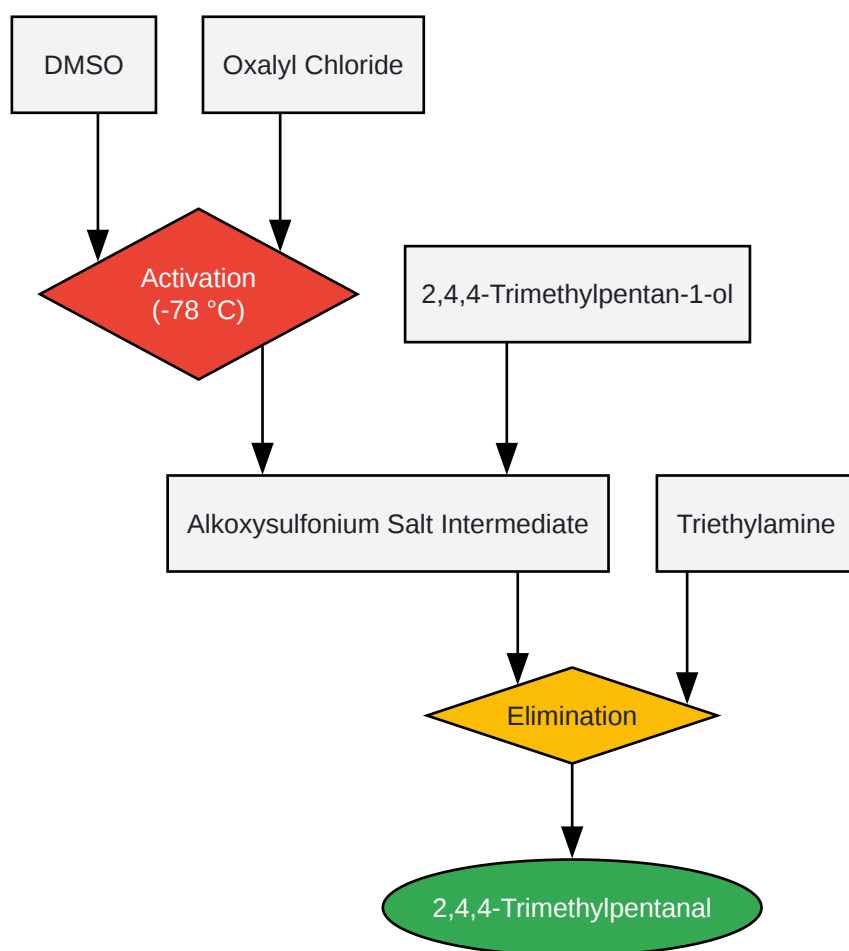
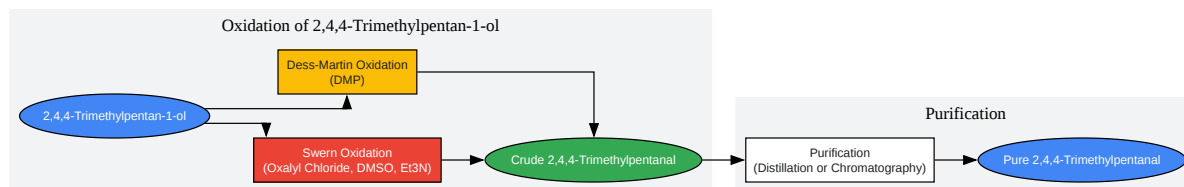
Characterization of 2,4,4-Trimethylpentanal

The structure and purity of the synthesized **2,4,4-trimethylpentanal** can be confirmed by standard spectroscopic methods.

Spectroscopic Data	Expected Chemical Shifts/Signals
^1H NMR (CDCl_3)	δ ~9.6 (t, 1H, -CHO), 2.2-2.4 (m, 1H, -CH(CH ₃)CHO), 1.6-1.8 (m, 2H, -CH ₂ -), 0.9-1.1 (m, 12H, -CH(CH ₃) and -C(CH ₃) ₃)
^{13}C NMR (CDCl_3)	δ ~204 (-CHO), ~50 (-CH(CH ₃)CHO), ~45 (-CH ₂ -), ~30 (-C(CH ₃) ₃), ~25 (-C(CH ₃) ₃), ~15 (-CH(CH ₃))
IR (neat)	ν ~2960 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) cm^{-1}
Mass Spec (EI)	m/z 128 (M^+), 113, 85, 57

Visualizations

Synthesis Workflow



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